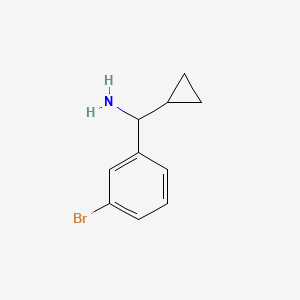

4-(3-甲基-2,5-二氧代-吡咯烷-1-基)-苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Anticonvulsant Applications

The compound has shown promise in the development of new anticonvulsant drugs. Studies have indicated that derivatives of this compound exhibit significant anticonvulsant activity in animal models of epilepsy, such as the maximal electroshock (MES) and psychomotor (6 Hz) seizure tests . These derivatives have been found to influence voltage-gated sodium and calcium channels, as well as GABA transporters, which are critical targets for anticonvulsant drugs .

Antinociceptive Activity

Research has also explored the antinociceptive (pain-relieving) properties of the compound’s derivatives. In vivo studies have demonstrated effectiveness in the hot plate test and writhing tests, which are indicative of the compound’s potential as a pain management agent . The mechanism behind this analgesic effect may involve the affinity for the TRPV1 receptor .

Antimicrobial and Antioxidant Properties

Derivatives of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid have been studied for their antimicrobial activities against various bacterial strains, including Bacillus subtilis and Escherichia coli . Additionally, these compounds have shown significant antioxidant activity, suggesting potential applications in protecting cells from oxidative stress .

DNA-Binding and Cleavage

Metal complexes of this compound have been investigated for their ability to bind and cleave DNA, which is a crucial step in the development of new chemotherapeutic agents. The enhanced DNA-binding and cleavage activities suggest potential applications in cancer research and treatment .

Drug Metabolism and Pharmacokinetics

Studies have assessed the metabolic stability of the compound’s derivatives on human liver microsomes, along with their inhibition of cytochrome P450 isoforms. These findings are crucial for understanding the pharmacokinetic profile and potential drug interactions of new pharmaceuticals developed from this compound .

Enhancement of Cell-Specific Productivity

In biotechnological applications, certain derivatives have been evaluated for their role in enhancing cell-specific productivity. This has implications for the optimization of industrial fermentation processes and the production of bioactive compounds .

Synthesis of Hybrid Compounds

The compound serves as a building block for the synthesis of hybrid compounds with various structural rings, which are designed to combine therapeutic properties of different pharmacophores. This approach aims to create more effective and safer therapeutics by leveraging the synergistic effects of combined structures .

作用机制

Target of Action

The primary targets of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid are voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) . These targets play a crucial role in the transmission of nerve impulses in the nervous system.

Mode of Action

The compound interacts with its targets by inhibiting the function of the voltage-gated sodium and calcium channels, and the GABA transporter . This inhibition disrupts the normal flow of ions through these channels and alters the transmission of nerve impulses.

Biochemical Pathways

The affected pathways involve the flow of sodium and calcium ions through their respective channels, and the reuptake of GABA through the GABA transporter . The downstream effects include changes in neuronal excitability and neurotransmission.

Result of Action

The molecular and cellular effects of the compound’s action include altered ion flow through sodium and calcium channels, and disrupted GABA reuptake . These changes can lead to altered neuronal excitability and neurotransmission, potentially affecting various neurological functions.

属性

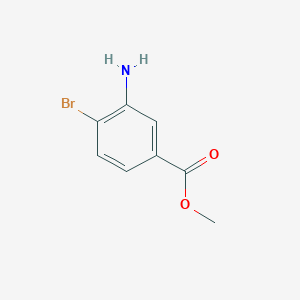

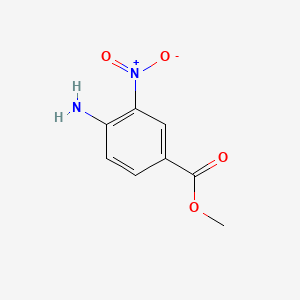

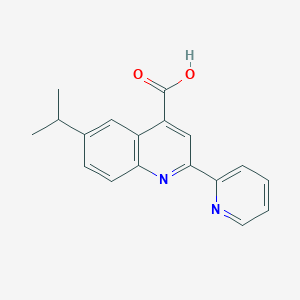

IUPAC Name |

4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-6-10(14)13(11(7)15)9-4-2-8(3-5-9)12(16)17/h2-5,7H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTUAZVXHJBAKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)

![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)